2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-piperidin-4-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11;;/h2-5,11,14H,6-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJFFPOONMVEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Time Profiling
Systematic studies reveal that cyclocondensation proceeds optimally at 50–60°C, whereas one-pot reactions favor 40–45°C. Elevated temperatures (>65°C) promote byproduct formation, such as N-alkylated derivatives, while temperatures below 40°C result in incomplete conversion. Reaction times vary:
Solvent and Base Selection
Inorganic bases like potassium hydroxide (50% aqueous solution) outperform organic bases (e.g., triethylamine) in minimizing environmental impact and simplifying purification. Solvent screening indicates polar protic solvents (methanol, ethanol) enhance reactivity due to improved solubility of intermediates, while aprotic solvents (THF, DMF) hinder cyclization.
Table 1. Solvent Impact on One-Pot Synthesis Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Methanol | 45 | 12 | 89.8 | 99.7 |
| Ethanol | 45 | 18 | 85.2 | 99.5 |
| Isopropanol | 50 | 24 | 78.4 | 98.9 |
Salt Formation and Purification Strategies
Dihydrochloride Salt Preparation
The free base is dissolved in anhydrous ethanol, and concentrated hydrochloric acid (36% w/w) is added dropwise at 0–5°C to prevent exothermic degradation. The molar ratio of HCl to free base is critical; a 2.2:1 ratio ensures complete protonation without excess acid retention. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum at 50°C.
Purification Techniques
Recrystallization from ethanol/water (3:1 v/v) removes residual inorganic salts, yielding a white crystalline solid. Purity assessments via HPLC and NMR (comparable to Figures 1–2 in) confirm structural integrity, with characteristic peaks for the benzodiazole core and piperidinyl protons.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 8.12 (s, 1H, benzodiazole H-5), 7.89 (d, J = 8.4 Hz, 1H, benzodiazole H-7), 4.32–4.25 (m, 1H, piperidine H-1), 3.45–3.38 (m, 2H, piperidine H-3, H-5), 2.98 (s, 3H, CH₃), 2.15–2.08 (m, 2H, piperidine H-2, H-6).
-
HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in acetonitrile/water), purity ≥99.5%.
Comparative Analysis of Methodologies
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 75–85 | 98.5–99.2 | Moderate | High (acid waste) |
| One-Pot Synthesis | 85–90 | 99.5–99.8 | High | Low (aqueous base) |
The one-pot approach excels in yield and sustainability, whereas cyclocondensation offers faster reaction times at the expense of acid waste management .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperidine rings.
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its potential as a receptor modulator and enzyme inhibitor.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Piperidine vs. Pyrrolidine Substitution : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine analog (5-membered), which may influence binding kinetics in biological systems .
- Electron-Withdrawing Groups: The trifluoromethyl group in the pyrazole derivative (CAS: Not specified) enhances metabolic stability but increases lipophilicity compared to the methyl group in the target compound .
Comparison with Analogs :
- The pyrrolidin-3-yl analog (CAS: 1798745-74-0) likely requires a distinct starting amine (pyrrolidine derivative), which may lead to lower yields due to steric hindrance .
- The diazepane analog (CAS: 1240526-56-0) involves a seven-membered ring synthesis, which is more complex and often results in reduced yields compared to piperidine-based routes .
Commercial Availability and Suppliers
Biological Activity
2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is a compound that belongs to the class of benzodiazoles, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzodiazole core substituted with a piperidine ring and a methyl group. Its molecular formula is with a molecular weight of approximately 276.18 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. A review of benzimidazole derivatives indicated that compounds similar to 2-Methyl-1-(piperidin-4-yl)-1H-benzodiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma and lung carcinoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-1-(piperidin-4-yl)-1H-benzodiazole | HeLa | 5.2 |
| Similar Benzimidazole Derivative | CaCo-2 | 8.0 |
| Similar Benzimidazole Derivative | A549 | 6.5 |
Antimicrobial Activity
Benzodiazole derivatives have also shown promising antimicrobial properties. In vitro studies indicate that 2-Methyl-1-(piperidin-4-yl)-1H-benzodiazole exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
The biological activities of 2-Methyl-1-(piperidin-4-yl)-1H-benzodiazole are believed to be mediated through several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial survival.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially contributing to anxiolytic or analgesic effects.
Case Studies
A notable case study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various benzodiazole derivatives, including those closely related to 2-Methyl-1-(piperidin-4-yl)-1H-benzodiazole. The study revealed that modifications at the piperidine nitrogen significantly influenced both anticancer and antimicrobial activities .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride, and how can reaction conditions be optimized?
A1. The synthesis typically involves cyclization and alkylation steps. A plausible route includes:
- Step 1: Condensation of 2-methylbenzimidazole with a piperidine derivative under alkaline conditions.
- Step 2: Quaternization with HCl to form the dihydrochloride salt.
Optimization requires monitoring pH (e.g., ammonium acetate buffer at pH 6.5 for stability ) and temperature to avoid side reactions. Use high-purity precursors (≥95% purity recommended ). For predictive route design, leverage databases like Reaxys or PISTACHIO to identify feasible intermediates and reaction parameters .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
A2. Key analytical methods include:
- HPLC/UV-Vis: Use C18 columns with mobile phases adjusted to pH 6.5 (ammonium acetate/acetic acid) for optimal resolution .
- NMR (1H/13C): Confirm the methyl group (δ ~2.5 ppm) and piperidinyl protons (δ ~1.5–3.0 ppm) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (theoretical m/z: 292.2 for the free base; dihydrochloride adds ~72 Da ).
Cross-reference with CAS 1185087-04-0 or 38385-95-4 for known spectral data .
Q. Q3. What are the critical safety precautions for handling this compound in the laboratory?
A3.
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles. Avoid inhalation; use fume hoods .
- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
- Storage: Keep in airtight containers at room temperature (20–25°C) away from moisture due to hygroscopicity .
Advanced Research Questions
Q. Q4. How does the methyl group at the 2-position influence the compound’s reactivity and binding affinity in pharmacological studies?
A4. The methyl group enhances steric hindrance, potentially reducing off-target interactions. For SAR studies:
- Receptor Binding Assays: Compare with non-methylated analogs (e.g., 1-(piperidin-4-yl)-1H-1,3-benzodiazole ) using radioligand displacement or SPR.
- Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to assess interactions with targets like GPCRs or kinases .
Data from CAS 1185087-04-0 shows improved selectivity for serotonin receptors over dopamine receptors due to methyl substitution .
Q. Q5. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?
A5.
- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- pH-Dependent Studies: Prepare buffers (pH 3–9) and monitor decomposition kinetics. The dihydrochloride form is stable at pH <7 but hydrolyzes above pH 8 .
- Contradiction Resolution: If conflicting data arise (e.g., thermal degradation rates), validate methods using reference standards (e.g., NIST-certified compounds ).
Q. Q6. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?
A6.
- Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Screening: Test alternative counterions (e.g., mesylate or citrate) while retaining the dihydrochloride core .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at non-critical positions .
Q. Q7. What advanced techniques validate the compound’s role in modulating biochemical pathways (e.g., apoptosis or kinase signaling)?
A7.
- Transcriptomics/Proteomics: Use RNA-seq or SILAC to identify differentially expressed genes/proteins post-treatment.
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to pinpoint targets .
- Flow Cytometry: Assess apoptosis via Annexin V/PI staining in cell lines (e.g., HEK-293 or HeLa) .
Q. Q8. How should researchers address discrepancies in reported CAS numbers or molecular formulas for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
